molecular formula C23H25N3O2 B5543591 4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5543591
M. Wt: 375.5 g/mol
InChI Key: CTIVZDQDHXIUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.19467705 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as key subunits in developing compounds with significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest potential applications in designing and synthesizing new anti-mycobacterial agents that are safer, selective, and cost-effective (Girase et al., 2020).

Therapeutic Uses

Piperazine derivatives have been explored for their diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with potential applications across various diseases, indicating a broad spectrum of possible therapeutic applications (Rathi et al., 2016).

DNA Binding

The dye Hoechst 33258 and its analogues, which include a piperazine group, bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them useful in biological and medical research for chromosome and nuclear staining, and as starting points for drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).

Pharmacological Properties

Piperazine derivatives are explored for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities, as well as their antioxidant capacity in vitro. Such research underlines the potential of piperazine-based compounds in developing new medications for anxiety, depression, pain management, and cognitive disorders (Tittarelli et al., 2014).

Antineoplastic Agents

A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs. This highlights the potential of piperazine derivatives in cancer treatment, with some molecules showing tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).

properties

IUPAC Name

4-(2,3-dimethyl-1H-indole-7-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14-8-10-18(11-9-14)26-12-15(2)25(13-21(26)27)23(28)20-7-5-6-19-16(3)17(4)24-22(19)20/h5-11,15,24H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIVZDQDHXIUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2NC(=C3C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.